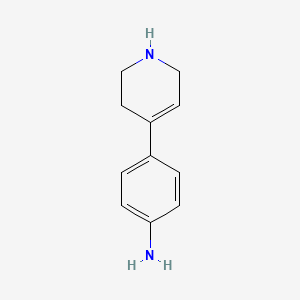
4-(1,2,3,6-Tetrahydropyridin-4-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,2,3,6-Tetrahydropyridin-4-yl)aniline is an organic compound that features a tetrahydropyridine ring attached to an aniline group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3,6-Tetrahydropyridin-4-yl)aniline typically involves the reaction of 4-chloroaniline with 1,2,3,6-tetrahydropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-(1,2,3,6-Tetrahydropyridin-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the aniline group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration and bromine for bromination are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
科学研究应用
4-(1,2,3,6-Tetrahydropyridin-4-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of advanced materials and polymers.
作用机制
The mechanism of action of 4-(1,2,3,6-Tetrahydropyridin-4-yl)aniline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act on enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of enzymatic processes, binding to receptor sites, or altering cellular signaling pathways.
相似化合物的比较
Similar Compounds
2-methyl-6-nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)aniline: Similar structure but with additional methyl and nitro groups.
1-methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Contains a boronic acid ester group instead of an aniline group.
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: A related compound with a phenyl group.
Uniqueness
4-(1,2,3,6-Tetrahydropyridin-4-yl)aniline is unique due to its specific combination of a tetrahydropyridine ring and an aniline group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C11H14N2 |
|---|---|
分子量 |
174.24 g/mol |
IUPAC 名称 |
4-(1,2,3,6-tetrahydropyridin-4-yl)aniline |
InChI |
InChI=1S/C11H14N2/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-5,13H,6-8,12H2 |
InChI 键 |
VWNNNRUHROTFTR-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC=C1C2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methyl-2-(methylamino)propanoic acid](/img/structure/B15325620.png)
![2-[5-Chloro-2-(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroaceticacid](/img/structure/B15325622.png)
![3-[4-(Difluoromethoxy)phenyl]-2-hydroxypropanoic acid](/img/structure/B15325629.png)
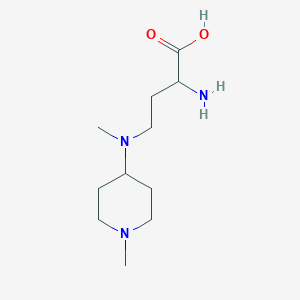
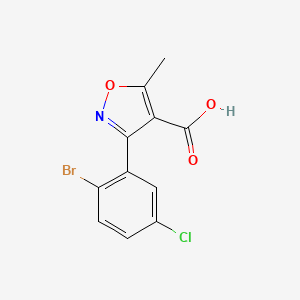
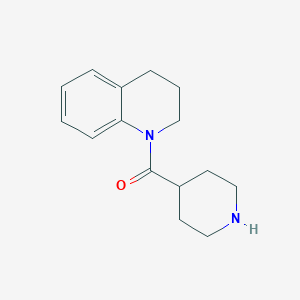
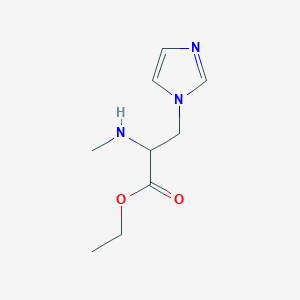
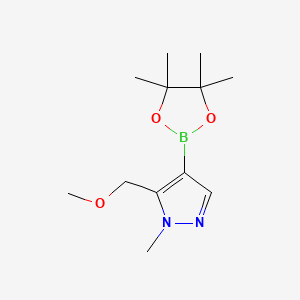

![(1-Propyl-1H-benzo[d]imidazol-2-yl)methanesulfonyl fluoride](/img/structure/B15325685.png)
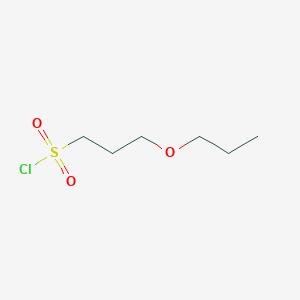
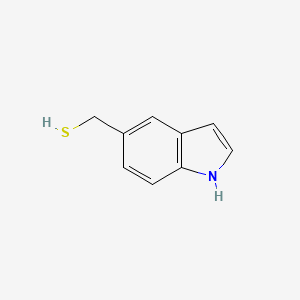
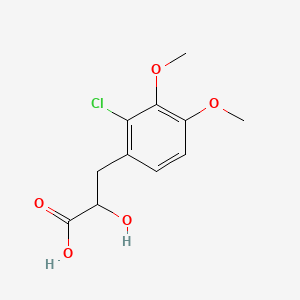
![(2S)-2-[(3-ethylphenyl)methyl]pyrrolidine](/img/structure/B15325708.png)
